molecular formula C10H12FNO2 B13054754 (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL

Cat. No.: B13054754
M. Wt: 197.21 g/mol
InChI Key: VIINNTZJKRZUKA-BDAKNGLRSA-N
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Description

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL typically involves several steps:

    Starting Material: The synthesis often begins with a chroman derivative, such as 6-methylchroman-3-one.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Amination: The amino group at the 4th position can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 4-amino-6-methylchroman-3-one.

    Reduction: Formation of 4-amino-8-fluoro-6-methylchroman-3-ol.

    Substitution: Formation of 4-amino-8-azido-6-methylchroman-3-ol.

Scientific Research Applications

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Amino-6-methylchroman-3-OL: Lacks the fluorine atom, which may result in different biological activities.

    (3S,4S)-4-Amino-8-fluoro-6-chlorochroman-3-OL: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties.

Uniqueness

(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is unique due to the presence of both fluorine and methyl groups, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S,4S)-4-amino-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6-9(12)8(13)4-14-10(6)7(11)3-5/h2-3,8-9,13H,4,12H2,1H3/t8-,9+/m1/s1

InChI Key

VIINNTZJKRZUKA-BDAKNGLRSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)F)OC[C@H]([C@H]2N)O

Canonical SMILES

CC1=CC2=C(C(=C1)F)OCC(C2N)O

Origin of Product

United States

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